molecular formula C18H22N4O3S B4631940 methyl 5-methyl-2-({[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate

methyl 5-methyl-2-({[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate

Cat. No. B4631940
M. Wt: 374.5 g/mol
InChI Key: KCZGEHLSKHQCGA-UHFFFAOYSA-N
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Description

This compound falls within a class of chemicals known for their intricate molecular structure and potential in various applications, including organic synthesis and material science. However, specific introductory details about this compound are not widely covered in the available literature.

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, Galenko et al. (2015) describe a one-pot synthesis method for related compounds, utilizing a relay catalytic cascade reaction involving 5-methoxyisoxazoles with pyridinium ylides (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Molecular Structure Analysis

The molecular structure of closely related compounds has been investigated using various spectroscopic techniques. Şahin et al. (2012) characterized a similar compound, 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one, through methods like IR, NMR, and X-ray diffraction (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

Specific chemical reactions and properties of this compound are not explicitly mentioned in the literature. However, related compounds exhibit interesting reactivities, such as the rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene, showcasing a novel carbonylation at a C−H bond in the piperazine ring (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Physical Properties Analysis

The physical properties of similar compounds, such as crystal structure and conformation, can be understood through studies like that of Gajera et al. (2013), who analyzed the crystal structure of a related piperazine compound (Gajera, Patel, Jotani, & Tiekink, 2013).

Chemical Properties Analysis

Chemical properties, including stability and reactivity, can be inferred from studies like that of Klyba et al. (2019), who investigated the mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates (Klyba, Nedolya, Sanzheeva, & Tarasova, 2019).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Compounds : Research on similar chemical structures has led to the synthesis of novel heterocyclic compounds with significant anti-inflammatory and analgesic activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, demonstrating analgesic and anti-inflammatory effects comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Activities : The synthesis of new 1,2,4-triazole derivatives has been explored, revealing compounds with good to moderate antimicrobial activities against test microorganisms. This showcases the potential for developing antimicrobial agents from similar chemical structures (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

  • Vasodilation Properties : Certain pyridinecarboxylates have been synthesized with considerable vasodilation properties, indicating the potential for these compounds in medical applications related to cardiovascular diseases. Compounds exhibited significant potency in reducing maximal norepinephrine-induced contracture in isolated thoracic aortic rings of rats, suggesting their utility in treating conditions related to vascular constriction (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).

properties

IUPAC Name

methyl 5-methyl-2-[[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-13-11-15(17(23)25-2)16(26-13)20-18(24)22-9-7-21(8-10-22)12-14-5-3-4-6-19-14/h3-6,11H,7-10,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZGEHLSKHQCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)N2CCN(CC2)CC3=CC=CC=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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